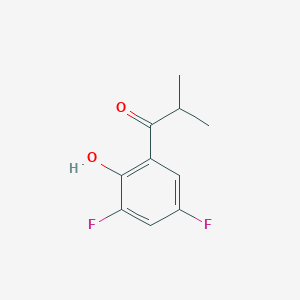![molecular formula C12H21NO2 B13290125 (3-Ethoxypropyl)[1-(5-methylfuran-2-YL)ethyl]amine](/img/structure/B13290125.png)
(3-Ethoxypropyl)[1-(5-methylfuran-2-YL)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethoxypropyl)[1-(5-methylfuran-2-yl)ethyl]amine is an organic compound with the molecular formula C₁₂H₂₁NO₂ It is characterized by the presence of an ethoxypropyl group and a methylfuran moiety attached to an ethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxypropyl)[1-(5-methylfuran-2-yl)ethyl]amine typically involves the reaction of 3-ethoxypropylamine with 1-(5-methylfuran-2-yl)ethanone. The reaction is carried out under controlled conditions, often in the presence of a suitable catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxypropyl)[1-(5-methylfuran-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The ethoxypropyl and methylfuran groups can participate in substitution reactions, where one or more atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
(3-Ethoxypropyl)[1-(5-methylfuran-2-yl)ethyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-Ethoxypropyl)[1-(5-methylfuran-2-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit or activate certain enzymes, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (3-Methoxypropyl)[1-(5-methylfuran-2-yl)ethyl]amine
- (3-Ethoxypropyl)[1-(5-ethylfuran-2-yl)ethyl]amine
- (3-Ethoxypropyl)[1-(5-methylthiophene-2-yl)ethyl]amine
Uniqueness
(3-Ethoxypropyl)[1-(5-methylfuran-2-yl)ethyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
3-ethoxy-N-[1-(5-methylfuran-2-yl)ethyl]propan-1-amine |
InChI |
InChI=1S/C12H21NO2/c1-4-14-9-5-8-13-11(3)12-7-6-10(2)15-12/h6-7,11,13H,4-5,8-9H2,1-3H3 |
InChI Key |
NOVPOWIQNYVWLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(C)C1=CC=C(O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3-chlorophenyl)ethyl]-N-methylcarbamoyl chloride](/img/structure/B13290042.png)
![3-Fluoro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid](/img/structure/B13290046.png)


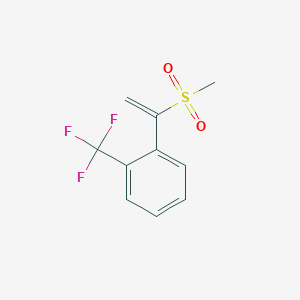
![(3-Methylbutan-2-yl)[(2-methylphenyl)methyl]amine](/img/structure/B13290070.png)
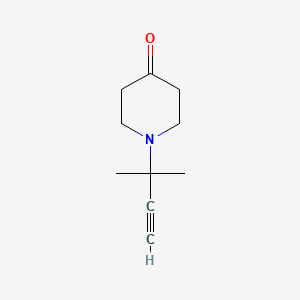
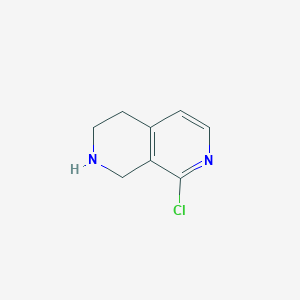
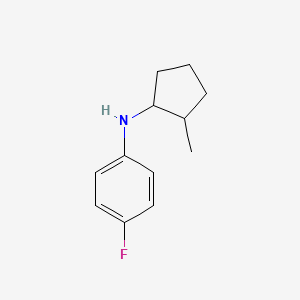
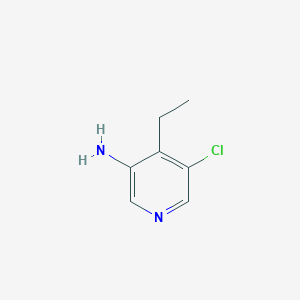
![4-{[1-(5-Bromothiophen-2-yl)ethyl]amino}pentan-1-ol](/img/structure/B13290098.png)

![2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13290105.png)
